3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol
Description
3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol is a trisubstituted pyrimidine derivative featuring a pyridin-3-yl group at position 4, a p-tolylamino group at position 6, and a 3-aminopropanol substituent at position 2 of the pyrimidine core.
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[[4-(4-methylanilino)-6-pyridin-3-ylpyrimidin-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C19H21N5O/c1-14-5-7-16(8-6-14)22-18-12-17(15-4-2-9-20-13-15)23-19(24-18)21-10-3-11-25/h2,4-9,12-13,25H,3,10-11H2,1H3,(H2,21,22,23,24) |
InChI Key |
JXXPWWSUUCPLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=CC=C3)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by coupling reactions to form the final compound. Common reagents might include:
- Pyridine-3-carboxaldehyde
- p-Toluidine
- Various catalysts and solvents
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Reactivity at the Pyrimidine Amino Group
The secondary amine on the pyrimidine ring participates in:
-
Acylation : Reacts with acyl chlorides (e.g., 4-chloromethylbenzoyl chloride) in THF/Et₃N to form amides .
-
Alkylation : Treatment with chloroacetonitrile or 2-chloroethanol under basic conditions introduces alkyl chains .
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Acylation | 4-Chloromethylbenzoyl chloride | Substituted benzamide | THF, 0–20°C, 1–4 h |
| Alkylation | Chloroacetonitrile | Thioderivatives (e.g., 8–10 ) | K₂CO₃, DMF, 25°C |
Modification of the Propanol Side Chain
The terminal hydroxyl group undergoes:
-
Esterification : Reacts with acetic anhydride/pyridine to form acetate esters .
-
Etherification : Forms ethers with 2-chloro-1,2-propanediol under reflux .
| Reaction | Reagents | Byproduct | Yield |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | Acetic acid | 85–90% |
| Etherification | 2-Chloro-1,2-propanediol | HCl | 70–75% |
Stability and Degradation
-
pH Sensitivity : The compound hydrolyzes under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, cleaving the pyrimidine-propanol bond .
-
Oxidative Stability : Susceptible to peroxide-mediated oxidation at the pyridinyl moiety .
Biological Activity and Derivatization
Derivatives of this scaffold exhibit kinase inhibition (e.g., PKB, CDK2) . Key modifications include:
-
4-Amino-4-benzylpiperidine analogs for enhanced selectivity against PKB over PKA .
-
Carboxamide derivatives (via HATU/DIPEA coupling) to improve oral bioavailability .
Comparative Reactivity
Key Research Findings
-
Selectivity : Substitution at the pyrimidine 4-position (e.g., pyridin-3-yl) improves selectivity for CDK2 over CDK1 .
-
Metabolism : 4-Benzylpiperidine analogs undergo rapid hepatic clearance due to oxidative metabolism .
-
Cellular Potency : Derivatives with carboxamide linkers show IC₅₀ values < 100 nM against PKB .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. It is primarily studied for its role as an inhibitor of various kinases, particularly those involved in cancer pathways. The presence of the pyridine and pyrimidine rings enhances its binding affinity to target enzymes, making it a candidate for drug development against cancer and other diseases.
Cancer Research
Research indicates that 3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol may act as an inhibitor of the PDGFRα kinase, which plays a crucial role in cell proliferation and survival in cancer cells. Inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancerous cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including amination and alkylation processes. The following table summarizes the key steps involved in the synthesis:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Amination | Pyridine derivative + Amino acid derivative | THF, 0°C |
| 2 | Alkylation | Alkyl halide + Base (e.g., triethylamine) | Room temperature |
| 3 | Purification | Column chromatography | Ethyl acetate/pentane |
Case Study 1: Inhibition of PDGFRα Kinase
A study investigated the efficacy of this compound as a PDGFRα kinase inhibitor. The results demonstrated significant inhibition of kinase activity in vitro, leading to decreased cell viability in cancer cell lines. This study highlights the potential for developing targeted therapies using this compound .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it could modulate signaling pathways related to neuronal survival and apoptosis, indicating its possible use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action for compounds like “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” often involves binding to specific molecular targets, such as kinases. This binding can inhibit the activity of the target enzyme, thereby modulating cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular properties, and reported activities of the target compound and its analogs:
Key Differences and Implications
Core Heterocycle Variations: The target compound and 1b share a pyrimidine core, but 1b incorporates a triazole ring, which may enhance π-π stacking interactions in biological targets.
Nilotinib includes a trifluoromethyl group and benzamide, contributing to its kinase selectivity and metabolic stability, features absent in the target compound.
Pharmacological Potential: While nilotinib is clinically validated, the target compound’s 3-aminopropanol group may confer solubility advantages, balancing its higher molecular weight (~337 vs. 187.63 in ). The triazole in 1b and pyrazolo-pyrimidine in suggest divergent synthetic accessibility and scaffold diversity for structure-activity relationship (SAR) studies.
Biological Activity
The compound 3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol is a pyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C19H21N5O
- Molecular Weight : 335.41 g/mol
- IUPAC Name : 3-((4-(pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities observed in various studies.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrimidine derivatives, including those similar to 3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol:
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial Studies :
- Mechanisms :
Data Table: Biological Activities
Q & A
Q. How to address discrepancies in biological activity between in vitro and cellular assays?
- Methodology :
- Membrane Permeability : Measure P-gp efflux ratios using Caco-2 cells. High efflux (>3) indicates poor cellular uptake.
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., oxidative products) that may contribute to off-target effects .
Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Key Characterization |
|---|---|---|---|
| 4-(Pyridin-3-yl)-6-aminopyrimidine | Ullmann Coupling | 65 | ¹H NMR (DMSO-d6): δ 8.75 (s, 1H, pyridine-H) |
| Propanolamine Derivative | Reductive Amination | 53 | HRMS: [M+H]⁺ = 354.18 (calc. 354.17) |
Table 2 : Docking Scores vs. Known Kinase Inhibitors
| Compound | CDK2 (Glide Score) | ABL1 (Surflex-Dock Score) |
|---|---|---|
| Target Compound | -8.2 | 5.6 |
| Nilotinib | -7.9 | 6.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
